molecular formula C11H11F2NO B13623358 6-(3,4-Difluorophenyl)piperidin-2-one

6-(3,4-Difluorophenyl)piperidin-2-one

Cat. No.: B13623358
M. Wt: 211.21 g/mol
InChI Key: PMKJZYDRSJXWHH-UHFFFAOYSA-N
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Description

Significance in Fluorinated Heterocyclic Research

The incorporation of fluorine atoms into heterocyclic systems has revolutionized pharmaceutical design due to fluorine’s electronegativity, small atomic radius, and ability to modulate lipophilicity. In 6-(3,4-difluorophenyl)piperidin-2-one, the 3,4-difluorophenyl moiety introduces distinct electronic effects that influence both the compound’s reactivity and biological interactions. The ortho and para positions of the fluorine atoms create a dipole moment that enhances hydrogen-bonding capabilities with target proteins. Comparative studies with non-fluorinated analogs demonstrate a 2.3-fold increase in binding affinity to kinase domains, attributed to fluorine’s electron-withdrawing properties.

Piperidin-2-one’s lactam structure provides conformational rigidity, making it an ideal scaffold for designing enzyme inhibitors. The chair conformation adopted by the piperidine ring positions the difluorophenyl group equatorially, minimizing steric hindrance while maximizing interactions with hydrophobic binding pockets. This geometric preference has been validated through X-ray crystallography in related compounds, where fluorine atoms participate in halogen bonding with serine residues in active sites.

Table 1: Key Physicochemical Properties of 6-(3,4-Difluorophenyl)piperidin-2-one

Property Value
Molecular Formula C₁₁H₁₀F₂NO
Molecular Weight 225.20 g/mol
logP (Octanol-Water) 2.1 ± 0.3
Hydrogen Bond Donors 1 (NH group)
Hydrogen Bond Acceptors 3 (Carbonyl O, two F atoms)

Role in Modern Drug Discovery Paradigms

6-(3,4-Difluorophenyl)piperidin-2-one has become a strategic building block in kinase inhibitor development. Its structural similarity to ATP-competitive inhibitors enables selective targeting of Akt isoforms, as demonstrated in derivatives showing IC₅₀ values below 50 nM against Akt1. The difluorophenyl group’s role in reducing hERG channel binding is particularly notable; fluorination at the 3,4-positions decreases hERG inhibition by 78% compared to chlorinated analogs, addressing a critical safety concern in cardiovascular drug development.

In antimicrobial research, fluorinated piperidinones exhibit broad-spectrum activity. A 2021 study reported minimum inhibitory concentrations (MICs) of 8 µg/mL against Staphylococcus aureus for analogs featuring similar substitution patterns. The compound’s ability to penetrate bacterial membranes is enhanced by fluorine’s lipophilicity, which increases cellular uptake by 40% relative to non-fluorinated counterparts.

Evolution of Academic Interest

Academic publications focusing on 6-(3,4-difluorophenyl)piperidin-2-one have increased exponentially since 2019, with a 320% rise in PubMed-indexed articles as of 2024. This surge parallels advancements in synthetic methodologies, particularly the adoption of continuous flow chemistry for large-scale production. A 2023 study detailed a three-step synthesis achieving 92% overall yield through optimized Buchwald-Hartwig amination and ring-closing lactamization.

The compound’s versatility is evidenced by its application across diverse therapeutic areas:

  • Oncology : As a core structure in PI3K/Akt/mTOR pathway inhibitors
  • Neurology : For modulating sigma-1 receptor activity in neuropathic pain models
  • Infectious Diseases : Enhancing quorum-sensing inhibition in Gram-positive pathogens

Table 2: Chronological Development of Synthetic Methods

Year Method Yield (%) Key Innovation
2019 Conventional stepwise 65 Initial multi-step synthesis
2021 Microwave-assisted 78 Reduced reaction time by 70%
2023 Continuous flow 92 Scalable to kilogram quantities

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

6-(3,4-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h4-6,10H,1-3H2,(H,14,15)

InChI Key

PMKJZYDRSJXWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Cyclization

One of the most documented approaches involves the Friedel-Crafts acylation of piperidine derivatives with difluorobenzoyl chlorides, followed by cyclization to form the piperidin-2-one ring.

Procedure Highlights:

  • A mixture of 1,3-difluorobenzene, aluminum chloride (AlCl3), and dichloromethane is prepared.
  • 1-Acetyl-4-piperidine-carbonyl chloride is added dropwise at approximately 65°C with stirring.
  • After completion, the reaction mixture is poured into crushed ice and hydrochloric acid to quench the reaction.
  • The organic layer is extracted, dried, and evaporated to yield 1-acetyl-4-(2,4-difluorobenzoyl)piperidine intermediate.
  • This intermediate is refluxed with 6N hydrochloric acid for 5 hours to achieve cyclization, yielding the target piperidin-2-one derivative.

Yields and Conditions:

Step Conditions Yield (%) Notes
Friedel-Crafts acylation 65°C, 3 hours ~36% Dichloromethane solvent used
Acidic reflux cyclization 6N HCl, reflux, 5 hours Not specified Subsequent purification steps

This method is supported by patents CN112624992A and KR101476777B1, which provide detailed synthetic schemes and purification protocols.

Organophotocatalysed One-Step Synthesis

A novel and milder synthetic route involves an organophotocatalysed [1 + 2 + 3] cyclization strategy that constructs substituted 2-piperidinones in a single step from readily available starting materials.

Key Features:

  • Uses ammonium salts as nitrogen sources, alkenes, and unsaturated carbonyl compounds.
  • Employs visible light irradiation with a photocatalyst ([Mes-3,6-t-Bu2-Acr-Ph]+BF4−).
  • Conducted at room temperature in acetonitrile/chlorobenzene solvent mixture.
  • High chemoselectivity and tolerance to various functional groups, including difluorophenyl substituents.
  • Yields up to 88% with good diastereoselectivity.

Mechanistic Insight:

  • Photocatalyst excitation leads to single electron oxidation of alkenes.
  • Radical intermediates form and undergo sequential addition and intramolecular lactamization to yield 2-piperidinones.
  • The method allows late-stage functionalization of complex molecules, including natural product derivatives.

Representative Data:

Parameter Condition/Value
Photocatalyst loading 2.5 mol%
Nitrogen source Ammonium acetate (3.0 equiv)
Additive LiBF4 (1.0 equiv)
Solvent CH3CN/PhCl (10:1)
Light source Blue LED
Temperature Room temperature
Yield Up to 88%
Diastereomeric ratio ~3.7:1

This method is detailed in a 2023 Nature Communications article, representing a significant advancement in piperidinone synthesis.

Reaction Scheme Summary:

N-hydroxy-cyclopentyl imine → intermediate ester (via substitution with p-toluenesulfonyl chloride) → Beckmann rearrangement → 2-piperidinone.

Multi-Step Synthesis via Protected Intermediates

Another approach involves multi-step synthesis starting from isonipecotic acid derivatives and acylating agents such as thionyl chloride or oxalyl chloride, followed by Friedel-Crafts acylation with difluorobenzene derivatives.

Key Points:

  • Protection of amine groups (e.g., acetyl protection) to control reactivity.
  • Friedel-Crafts reaction with 1,3-difluorobenzene under AlCl3 catalysis at 75-80°C for 3 hours.
  • Workup includes quenching with ice, concentration, and purification steps.
  • Yields of intermediate hydrochloride salts around 35%.
  • Further deprotection and cyclization steps lead to the target compound.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Friedel-Crafts Acylation + Cyclization 1,3-Difluorobenzene, AlCl3, HCl reflux ~36 (intermediate) Well-established, scalable Moderate yield, multi-step
Organophotocatalysed One-Step Ammonium acetate, alkenes, photocatalyst, blue LED Up to 88 Mild, one-step, high chemoselectivity Requires specialized photocatalyst
Beckmann Rearrangement in Alkaline Media N-hydroxy-cyclopentyl imine, p-toluenesulfonyl chloride, alkali >98 purity (final) Simple, safe, commercial scale Specific to 2-piperidinone core
Multi-Step via Protected Intermediates Isonipecotic acid derivatives, acyl chlorides, AlCl3 ~35 (intermediate) Controlled reactivity Several steps, moderate yield

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Difluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(3,4-Difluorophenyl)piperidin-2-one is a chemical compound featuring a piperidine ring and a difluorophenyl group, with the molecular formula C11H9F2NOC_{11}H_{9}F_{2}NO and a molecular weight of approximately 211.21 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine atoms can enhance biological activity and lipophilicity.

Potential Applications

6-(3,4-Difluorophenyl)piperidin-2-one and similar compounds have potential applications in several fields:

  • Medicinal Chemistry The compound can be used in synthesizing complex molecules and exploring its reactivity. Research suggests that similar compounds exhibit biological activities, including antimicrobial and anticancer properties. Fluorine atoms can enhance the compound's interaction with biological targets, potentially increasing its efficacy. Derivatives of piperidin-2-one have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in certain tumor models.
  • Ligand Interactions Interaction studies indicate its potential as a ligand for various biological receptors. Fluorinated compounds can modulate lipophilicity and permeability across biological membranes, enhancing their bioavailability. Similar compounds have demonstrated the ability to interact with targets involved in cancer progression and inflammation pathways.
  • Drug Synthesis The difluorophenyl group at the 6-position of the piperidinone ring makes it valuable as an intermediate in drug synthesis.

Structural Similarity

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

The pharmacological profile of 6-(3,4-difluorophenyl)piperidin-2-one derivatives is highly dependent on substituents attached to the piperidine ring and adjacent functional groups. Below is a comparative analysis of key analogs:

Compound A : 1-([2,4'-Bipyridin]-5-yl)-4-(3,4-difluorophenyl)piperidin-2-one
  • Structure : Incorporates a bipyridinyl group at position 1 of the piperidin-2-one core.
  • Chiral separation via SFC revealed enantiomer-specific activity, highlighting the importance of stereochemistry .
  • Mechanism : Targets SARM1, a protein involved in neurodegenerative and inflammatory pathways.
Compound B : (6S)-1-(3,4-Difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one
  • Structure : Features a benzimidazole-oxazole hybrid substituent at position 6, with a trans-4-methoxycyclohexyl group and (6S) stereochemistry.
  • Bioactivity : Acts as a potent inhibitor of histone acetyltransferases p300/CBP, showing antitumor effects in preclinical models .
  • Mechanism : The benzimidazole-oxazole moiety enhances interactions with the acetyltransferase active site, while the methoxycyclohexyl group improves solubility.
Compound C : (S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one
  • Structure : Contains a brominated benzimidazole and a chiral methoxycyclohexyl group.
  • Applications : Marketed as a high-cost research chemical (€4,574/g), suggesting utility in early-stage drug discovery .
  • Design Rationale : The bromine atom may facilitate radiolabeling or covalent binding studies, while the cyclohexyl group modulates lipophilicity.

Data Table: Comparative Overview

Compound Key Structural Features Bioactivity Mechanism/Target References
6-(3,4-Difluorophenyl)piperidin-2-one Piperidin-2-one core with 3,4-difluorophenyl at position 6 Under investigation N/A N/A
Compound A Bipyridinyl substituent at position 1 Antitumor (SARM1 modulation) SARM1 inhibition
Compound B Benzimidazole-oxazole hybrid, (6S) configuration Antitumor (p300/CBP inhibition) Histone acetyltransferase inhibition
Compound C Brominated benzimidazole, methoxycyclohexyl group Research tool (early discovery) N/A (structural probe)

Impact of Substituents and Stereochemistry

  • Fluorine Positioning: The 3,4-difluorophenyl group enhances binding to aromatic residues in target proteins (e.g., kinase ATP pockets) and reduces metabolic degradation compared to non-fluorinated analogs .
  • Stereochemistry : The (6S) configuration in Compound B is critical for its p300/CBP inhibitory activity, as enantiomeric forms often exhibit reduced potency .
  • Hybrid Substituents : Benzimidazole-oxazole (Compound B) and bipyridinyl (Compound A) groups introduce π-π stacking and hydrogen-bonding interactions, broadening target selectivity .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 6-(3,4-difluorophenyl)piperidin-2-one derivatives?

Methodological Answer: The synthesis of 6-(3,4-difluorophenyl)piperidin-2-one derivatives typically involves halogenation, nucleophilic substitution, and cyclization steps. Critical parameters include:

  • Reaction Temperature: Maintain precise control (e.g., 0–5°C for bromination steps to avoid side reactions) .
  • Catalysts: Use palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce aryl groups .
  • Solvent Systems: Polar aprotic solvents like DMF or THF enhance reactivity in nucleophilic substitutions .
  • Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Monitor intermediates via LC-MS .

Example Protocol:

StepReaction TypeConditionsYield
1Bromination0°C, DCM, NBS72%
2Cyclization80°C, DMF, K₂CO₃65%

Q. Which analytical techniques are most effective for confirming the structural integrity of 6-(3,4-difluorophenyl)piperidin-2-one?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced splitting patterns at δ 6.8–7.2 ppm for aromatic protons) .
  • X-ray Crystallography: Resolves stereochemistry at the piperidine ring, critical for biological activity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ = 241.0842 for C₁₁H₁₀F₂NO) .
  • HPLC-PDA: Assesses purity (>98% required for pharmacological assays) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of 6-(3,4-difluorophenyl)piperidin-2-one analogs?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-CF₃ or 3-Cl) to evaluate electronic effects on receptor binding .
  • In Vitro Assays: Test analogs against target receptors (e.g., dopamine D₂ or serotonin 5-HT₁A) using radioligand displacement assays. Compare IC₅₀ values .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

SAR Data Example:

CompoundR GroupD₂ Receptor IC₅₀ (nM)
A 3,4-F12.3 ± 1.2
B 4-CF₃8.7 ± 0.9

Q. What methodologies are employed to assess the impact of stereochemistry on the biological activity of 6-(3,4-difluorophenyl)piperidin-2-one derivatives?

Methodological Answer:

  • Chiral Separation: Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (CO₂/ethanol mobile phase) to isolate enantiomers .
  • Enantiomer-Specific Bioassays: Compare (S)- and (R)-enantiomers in cell-based models (e.g., cAMP inhibition in HEK293 cells). Example: (S)-enantiomer shows 10-fold higher potency in neuropathic pain models .
  • Circular Dichroism (CD): Confirm absolute configuration post-separation .

Q. How should researchers address conflicting data regarding the biological activity of 6-(3,4-difluorophenyl)piperidin-2-one in different experimental models?

Methodological Answer:

  • Standardize Assay Conditions: Ensure consistent cell lines (e.g., SH-SY5Y vs. PC12), agonist concentrations, and incubation times .
  • Purity Reassessment: Verify compound integrity via LC-MS; degradation products (e.g., hydrolyzed lactam) may skew results .
  • In Vivo Cross-Validation: Replicate studies in multiple animal models (e.g., Sprague-Dawley rats vs. CD-1 mice) to control for species-specific metabolism .

Conflict Resolution Workflow:

Re-synthesize compound under optimized conditions.

Validate purity (>99%) and stereochemistry.

Test in parallel assays (e.g., patch-clamp electrophysiology + calcium imaging).

Q. What strategies are recommended for evaluating the metabolic stability of 6-(3,4-difluorophenyl)piperidin-2-one in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL, NADPH regeneration system) to identify major metabolites via UPLC-QTOF .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms (fluorometric assays) to predict drug-drug interactions .
  • Pharmacokinetic Profiling: Administer IV/PO doses in rodents; calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (WinNonlin) .

Q. How can researchers elucidate the mechanism of action (MoA) of 6-(3,4-difluorophenyl)piperidin-2-one in neurological targets?

Methodological Answer:

  • Receptor Knockout Models: Use CRISPR-Cas9 to delete putative targets (e.g., NMDA receptors) in neuronal cultures. Compare compound efficacy in WT vs. KO cells .
  • Calcium Imaging: Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) to assess GPCR activation .
  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK) .

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